molecular formula C8H17ClN2O3S B1520456 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride CAS No. 1251923-71-3

2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride

Cat. No.: B1520456
CAS No.: 1251923-71-3
M. Wt: 256.75 g/mol
InChI Key: IZCDYLOUNSYSMT-UHFFFAOYSA-N
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Description

This compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, is recognized in research as a potent and selective inhibitor of the taurine transporter (TauT or SLC6A6). By blocking TauT, this molecule effectively disrupts the cellular uptake of the osmolyte and antioxidant taurine, creating a state of intracellular taurine depletion. This mechanism is leveraged in oncology research, where it has been demonstrated to sensitize cancer cells to chemotherapy and radiation by impairing their adaptive response to endoplasmic reticulum stress and oxidative damage . The ability to inhibit taurine transport also makes this compound a valuable pharmacological tool for investigating the role of taurine in the central nervous system, where it is critical for maintaining osmotic balance, neurodevelopment, and inhibitory neurotransmission. Studies utilizing this inhibitor help elucidate pathophysiological mechanisms in conditions like brain ischemia, epilepsy, and neurodegenerative diseases . Furthermore, it is applied in physiological research to explore taurine's functions in osmoregulation in renal and retinal tissues, providing critical insights into cellular volume control and survival signaling pathways.

Properties

IUPAC Name

2-amino-N-[(1,1-dioxothiolan-3-yl)methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCDYLOUNSYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCS(=O)(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiolane ring with a dioxo group, which contributes to its unique reactivity and biological interactions. The structural formula can be represented as follows:

C5H8ClN2O2S\text{C}_5\text{H}_8\text{ClN}_2\text{O}_2\text{S}

Research indicates that 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride exhibits various mechanisms of action:

  • Immunomodulatory Effects : The compound has shown promise as an immunomodulator. It may influence immune cell proliferation and cytokine production, which could be beneficial in treating autoimmune diseases or enhancing vaccine responses .
  • Anticancer Activity : Preliminary studies suggest that this compound may selectively inhibit certain cancer cell lines. Its structural similarities to known anticancer agents enable it to interfere with critical signaling pathways in tumor cells .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Effect Reference
ImmunomodulationEnhanced cytokine production
AnticancerInhibition of cancer cell proliferation
CytotoxicitySynergistic effects with gemcitabine

Case Studies

Several case studies have demonstrated the efficacy of 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride:

  • Breast Cancer Treatment : A study highlighted the compound's ability to suppress proliferation in CCNE1-amplified breast cancer cells, indicating its potential as a targeted therapy. The study also noted synergistic cytotoxicity when combined with gemcitabine .
  • Autoimmune Disorders : In vitro studies have shown that the compound can modulate immune responses, suggesting its application in treating conditions characterized by dysregulated immune function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several propanamide derivatives, differing primarily in substituents on the amide nitrogen or the sulfolane ring. Below is a detailed comparison based on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Melting Point/State Solubility Notable Data
Target Compound C₈H₁₅ClN₂O₃S 254.78 g/mol 1,1-dioxothiolan-3-ylmethyl, amino Not reported Likely polar solvents* NMR/IR data unavailable
(R)-2-Amino-N-(2,2,2-trifluoroethyl)propanamide HCl (C62, EP 3407716) C₆H₁₁ClF₃N₂O 234.61 g/mol Trifluoroethyl 148–151°C Methanol, DMSO ¹H/¹³C NMR confirmed
2-Chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide (5553-25-3) C₁₂H₂₀ClNO₃S 293.81 g/mol Cyclohexyl, chloroacetamide Not reported Chloroform, DMSO Research chemical
Tocainide Hydrochloride (C11H16N2O·HCl) C₁₁H₁₇ClN₂O 228.72 g/mol 2,6-Dimethylphenyl Pharmacopeial standards Water, ethanol USP-certified purity (98–101%)
2-Amino-N-(2-fluoroethyl)propanamide HCl (1803560-80-6) C₅H₁₂ClFN₂O 170.61 g/mol Fluoroethyl Powder, 4°C storage Polar solvents MDL: MFCD28246528

*Inferred from sulfolane’s high polarity; similar compounds (e.g., ) dissolve in chloroform/DMSO.

Key Structural and Functional Differences

Sulfolane vs. Aromatic Substituents :

  • The target compound’s sulfolane group distinguishes it from tocainide hydrochloride (), which has a lipophilic 2,6-dimethylphenyl substituent. Sulfolane’s polar nature may enhance solubility in polar aprotic solvents, whereas tocainide’s aromatic group favors membrane permeability .

Fluorinated vs. Non-Fluorinated Analogs: Fluorinated derivatives (e.g., C62 in ) exhibit higher metabolic stability and altered electronic properties compared to the target compound.

Amide Backbone Modifications :

  • lists propanamides with thiazole and indole substituents (e.g., Compounds 9–16). These derivatives show enhanced bioactivity in unspecified assays, possibly due to aromatic π-π interactions absent in the target compound .

Preparation Methods

Synthesis of the Parent Compound (2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide)

The parent compound (without hydrochloride) can be synthesized by coupling an amino-propanamide derivative with a 3-(methylsulfonyl)thiolane intermediate. The key steps include:

  • Step 1: Preparation of 3-(chloromethyl)-1,1-dioxo-thiolane
    The thiolane ring is oxidized to the sulfone (1,1-dioxo) form, and a chloromethyl group is introduced at the 3-position. This intermediate acts as an electrophilic center for nucleophilic substitution.

  • Step 2: Nucleophilic substitution with 2-amino-propanamide
    The amino group of 2-amino-propanamide attacks the chloromethyl sulfone intermediate, forming the amide linkage through nucleophilic substitution, yielding 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic methods to obtain the pure amide.

Formation of Hydrochloride Salt

The free base amide is treated with hydrochloric acid, typically in an organic solvent such as ethanol or isopropanol, to form the hydrochloride salt. This step enhances the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Thiolane oxidation Oxidizing agents (e.g., hydrogen peroxide) Controlled to avoid over-oxidation
Chloromethylation Chlorinating agents (e.g., thionyl chloride) Performed under anhydrous conditions
Nucleophilic substitution 2-amino-propanamide, base (e.g., triethylamine) Solvent: polar aprotic (e.g., DMF, DMSO)
Salt formation HCl in ethanol or isopropanol Room temperature, stirring
Purification Recrystallization or chromatography Solvent choice affects yield and purity

Research Findings and Data

  • The nucleophilic substitution step proceeds with moderate to high yields (60–85%) depending on the purity of starting materials and reaction conditions.
  • The hydrochloride salt formation is quantitative and results in a crystalline solid with improved handling properties.
  • Analytical characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the final product.
  • The sulfone moiety is stable under the reaction conditions, and no significant side reactions such as ring opening or reduction are observed.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield (%) Remarks
Oxidation of thiolane ring Conversion to 1,1-dioxo-thiolane (sulfone) H2O2 or similar oxidant 80–90 Controlled to prevent over-oxidation
Chloromethylation Introduction of chloromethyl group at C-3 Thionyl chloride, anhydrous conditions 70–80 Requires dry environment
Amide bond formation Nucleophilic substitution with amino-propanamide 2-amino-propanamide, base, DMF/DMSO 60–85 Polar aprotic solvents preferred
Hydrochloride salt formation Treatment with HCl in alcohol solvent HCl, ethanol/isopropanol ~100 Enhances solubility and stability

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]propanamide hydrochloride?

The synthesis typically involves coupling thiolane sulfonate derivatives with amide precursors. Key steps include:

  • Reagent Selection : Use dichloromethane or ethanol as solvents, with triethylamine as a catalyst to enhance coupling efficiency .
  • Purification : Chromatographic techniques (e.g., flash chromatography) are critical for isolating the hydrochloride salt with high purity.
  • Scale-Up Considerations : For industrial-scale synthesis, continuous flow reactors improve control over reaction parameters (e.g., temperature, residence time), ensuring reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d₆) resolve the thiolane sulfonate and propanamide moieties.
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) and isotopic pattern.
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient elution .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity discrepancies in synthesis?

Contradictions in yield (e.g., 60–85%) often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase side reactions, while ethanol minimizes byproduct formation .
  • Catalyst Loading : Excess triethylamine can lead to salt precipitation, complicating purification. Optimize molar ratios (1:1.2 substrate:catalyst) .
  • Temperature Control : Reactions above 40°C may degrade the thiolane sulfonate ring; maintain 25–30°C for stability .

Q. What mechanistic insights explain its biological activity?

The compound’s bioactivity likely stems from:

  • Target Binding : The thiolane sulfonate group interacts with cysteine residues in enzymes (e.g., proteases), disrupting active sites via covalent bonding .
  • Hydrophobic Interactions : The propanamide chain enhances membrane permeability, as shown in molecular docking studies with lipid bilayers .
  • Comparative Analysis : Structural analogs with fluorinated or chlorinated phenyl groups exhibit stronger antimicrobial activity, suggesting electronic effects modulate target affinity .

Q. How can researchers resolve contradictions in biological assay data?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition vs. cell-based assays) may arise from:

  • Assay Conditions : Adjust buffer pH (7.4 vs. 6.5) to mimic physiological environments.
  • Metabolic Stability : Hepatic microsome assays reveal rapid degradation in some species, necessitating prodrug strategies .
  • Off-Target Effects : Use CRISPR knockouts or selective inhibitors to isolate primary targets from secondary interactions .

Q. What computational methods predict its reactivity and stability?

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G**) optimizes the geometry and identifies electrophilic centers prone to hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures to assess aggregation tendencies .
  • Reaction Pathway Modeling : Tools like Gaussian or ORCA predict intermediates in sulfonate ring-opening reactions .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar analogs in drug discovery?

A comparative analysis of analogs reveals:

Structural FeatureBioactivity TrendExample Compound
Chlorinated aryl groupsEnhanced antimicrobialN-(5-chloro-2-methylphenyl)-...
Fluorinated substituentsImproved metabolic stabilityN-(4-fluorophenyl)-...
Bulkier sulfonate moietiesReduced cytotoxicityN-(1,1-dioxo-thiolan-3-yl)-...

These trends guide lead optimization by balancing potency and safety .

Q. What strategies improve its solubility for in vivo studies?

  • Salt Formation : Co-crystallization with citrate or tartrate counterions increases aqueous solubility by 3–5× .
  • Nanoformulation : Encapsulation in PEGylated liposomes (size: 80–120 nm) enhances bioavailability in rodent models .
  • Prodrug Design : Esterification of the amino group (e.g., acetyl or pivaloyl) improves logP values by 1.5 units .

Data Validation and Reproducibility

Q. How should researchers validate synthetic batches for consistency?

  • Batch-to-Batch Analysis : Compare 1H^1H-NMR spectra (δ 2.8–3.2 ppm for thiolane protons) and HPLC retention times (±0.1 min) .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) monitors hydrolysis of the sulfonate group .

Q. What statistical methods address variability in biological replicates?

  • ANOVA with Tukey’s Test : Identifies significant differences (p < 0.05) across dose-response curves .
  • Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets (e.g., transcriptomics) to isolate compound-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride

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